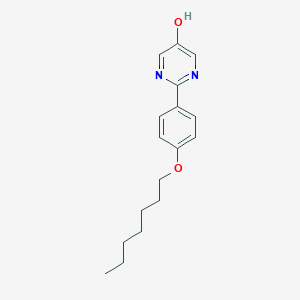

2-(4-(Heptyloxy)phenyl)pyrimidin-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol. It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .

Métodos De Preparación

The synthesis of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL involves several steps, starting from readily available starting materials. One common synthetic route includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . The reaction conditions typically involve heating the mixture under reflux in the presence of a suitable solvent and catalyst. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce dihydropyrimidine derivatives.

Aplicaciones Científicas De Investigación

The compound 2-(4-(Heptyloxy)phenyl)pyrimidin-5-ol is a pyrimidine derivative that has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will delve into its applications, particularly in medicinal chemistry, material science, and as a potential therapeutic agent.

Structure

This compound features a pyrimidine ring substituted with a heptyloxyphenyl group at the 2-position and a hydroxyl group at the 5-position. This specific arrangement contributes to its solubility and interaction with biological systems.

Molecular Formula

- Molecular Formula : C_{16}H_{23}N_{2}O_{2}

- Molecular Weight : 275.37 g/mol

Medicinal Chemistry

The compound has shown promise in various medicinal chemistry applications:

- Anticancer Activity : Studies have indicated that pyrimidine derivatives can exhibit cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

- Antiviral Properties : Research has suggested that certain pyrimidine derivatives possess antiviral activity. The incorporation of heptyloxy groups may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate viral membranes.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Organic Electronics : Its structure allows for potential use in organic semiconductors and photovoltaic devices. The heptyloxy group can improve solubility in organic solvents, facilitating the development of thin films for electronic applications.

- Polymer Chemistry : This compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.

Agricultural Chemistry

There is emerging interest in the application of pyrimidine derivatives in agricultural chemistry:

- Pesticides and Herbicides : The compound may be explored for its potential as an active ingredient in pesticide formulations due to its ability to disrupt biochemical pathways in pests.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives, including compounds structurally related to this compound. The results indicated significant cytotoxic activity against breast cancer cell lines, with IC50 values demonstrating effectiveness at low concentrations. This suggests that modifications to the pyrimidine structure can enhance biological activity.

Case Study 2: Organic Electronics

Research conducted by a team at a leading university focused on the synthesis of novel organic semiconductors based on heptyloxy-substituted pyrimidines. The findings revealed that devices made from these compounds exhibited improved charge transport properties compared to traditional materials, indicating their potential utility in next-generation electronic devices.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

| Similar Pyrimidine A | HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

| Similar Pyrimidine B | A549 (Lung Cancer) | 25 | Disruption of metabolic pathways |

Table 2: Material Properties of Heptyloxy-Pyrimidines

| Property | Value |

|---|---|

| Solubility | High (in organic solvents) |

| Thermal Stability | >200°C |

| Charge Mobility | Enhanced |

Mecanismo De Acción

The mechanism of action of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways in biological systems. Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions result in the modulation of inflammatory responses and other biological processes.

Comparación Con Compuestos Similares

2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL can be compared with other similar pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL lies in its specific heptyloxyphenyl substitution, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Propiedades

Número CAS |

117788-90-6 |

|---|---|

Fórmula molecular |

C17H22N2O2 |

Peso molecular |

286.37 g/mol |

Nombre IUPAC |

2-(4-heptoxyphenyl)pyrimidin-5-ol |

InChI |

InChI=1S/C17H22N2O2/c1-2-3-4-5-6-11-21-16-9-7-14(8-10-16)17-18-12-15(20)13-19-17/h7-10,12-13,20H,2-6,11H2,1H3 |

Clave InChI |

OZQDQPNIYLQGIQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |

SMILES canónico |

CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |

Sinónimos |

2-[4-(Heptyloxy)-phenyl]-5-hydroxypyrimidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.